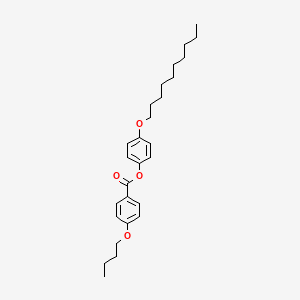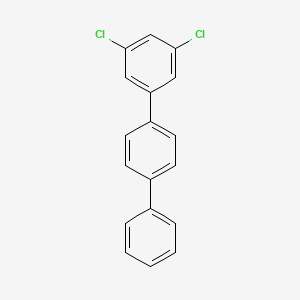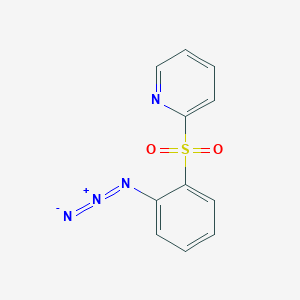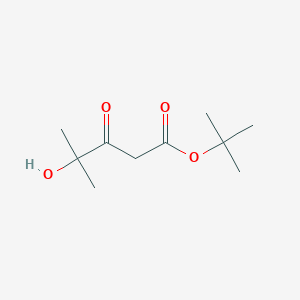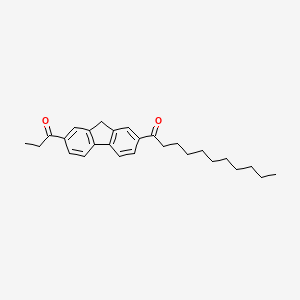![molecular formula C13H18OS B14591011 Hexanal, 3-[(phenylmethyl)thio]- CAS No. 61452-43-5](/img/structure/B14591011.png)
Hexanal, 3-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal, 3-[(phenylmethyl)thio]- is an organic compound characterized by the presence of an aldehyde group and a thioether group. The compound’s structure includes a hexanal backbone with a phenylmethylthio substituent, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanal, 3-[(phenylmethyl)thio]- typically involves the reaction of hexanal with a thiol compound, such as benzyl mercaptan. This reaction can be facilitated by the presence of a base, which deprotonates the thiol, making it a more potent nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol attacks the carbonyl carbon of hexanal, forming the thioether linkage.
Industrial Production Methods
Industrial production of Hexanal, 3-[(phenylmethyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanal, 3-[(phenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted thioethers depending on the nucleophile used
Applications De Recherche Scientifique
Hexanal, 3-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioether functionality into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Hexanal, 3-[(phenylmethyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanal: Lacks the thioether group, making it less reactive in certain chemical reactions.
Benzyl mercaptan: Contains a thiol group instead of a thioether, leading to different reactivity and applications.
Hexanol: The reduced form of hexanal, lacking the aldehyde group.
Uniqueness
Hexanal, 3-[(phenylmethyl)thio]- is unique due to the presence of both an aldehyde and a thioether group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
61452-43-5 |
|---|---|
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
3-benzylsulfanylhexanal |
InChI |
InChI=1S/C13H18OS/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h3-5,7-8,10,13H,2,6,9,11H2,1H3 |
Clé InChI |
HHWGTWZJYVGMGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC=O)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
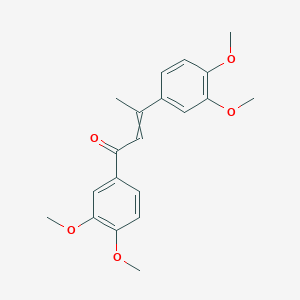

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)

![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
